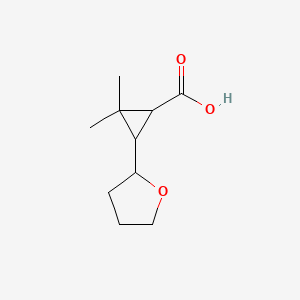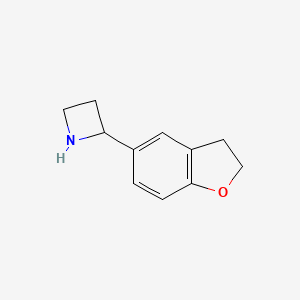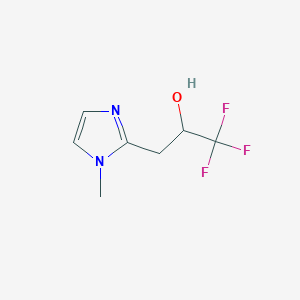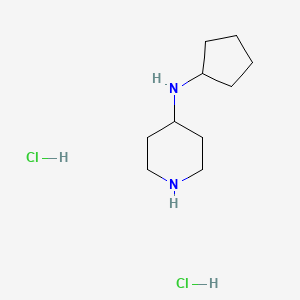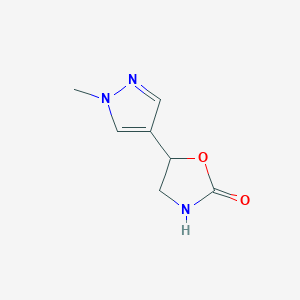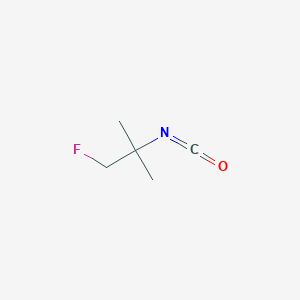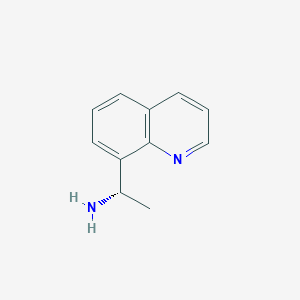
(S)-1-(Quinolin-8-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Quinolin-8-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Quinolin-8-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Functionalization: The quinoline undergoes functionalization to introduce an ethanamine group. This can be achieved through several methods, including
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate enantiomers on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Quinolin-8-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Imines, amides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
(S)-1-(Quinolin-8-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds and chiral ligands for asymmetric catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a scaffold for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (S)-1-(Quinolin-8-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(Quinolin-8-yl)ethan-1-amine: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.
8-Aminoquinoline: Lacks the chiral center but shares the quinoline core structure.
Quinoline-8-carboxaldehyde: An aldehyde derivative of quinoline, used in different synthetic applications.
Uniqueness
(S)-1-(Quinolin-8-yl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems. This makes it a valuable compound for the development of enantioselective catalysts and chiral drugs.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(1S)-1-quinolin-8-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3/t8-/m0/s1 |
Clé InChI |
JNGWMTGFGBBLEE-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC2=C1N=CC=C2)N |
SMILES canonique |
CC(C1=CC=CC2=C1N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)

